molecular formula C13H10N2O5 B5130687 N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5130687
M. Wt: 274.23 g/mol
InChI Key: MUCMKAYCKMWRHX-UHFFFAOYSA-N
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Description

N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and have been widely studied for their diverse biological activities. The specific structure of this compound includes an allyl group, a nitro group, and a carboxamide group attached to the chromene core, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Mechanism of Action

Comparison with Similar Compounds

N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

6-nitro-2-oxo-N-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c1-2-5-14-12(16)10-7-8-6-9(15(18)19)3-4-11(8)20-13(10)17/h2-4,6-7H,1,5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCMKAYCKMWRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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